molecular formula C13H19NO2 B8574168 methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate

methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate

Cat. No.: B8574168
M. Wt: 221.29 g/mol
InChI Key: RCYZHVKXOFXZBE-UHFFFAOYSA-N
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Description

methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate: is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a phenyl ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate can be achieved through several methods. One common approach involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as reagents like thionyl chloride and 2,2-dimethoxypropane, are common in these processes .

Chemical Reactions Analysis

Types of Reactions: methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quaternary ammonium cations.

Scientific Research Applications

Chemistry: In chemistry, methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate is used as an intermediate in organic synthesis. It is involved in the preparation of various complex molecules and serves as a building block for the synthesis of peptides and other biologically active compounds .

Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Uniqueness: What sets methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate apart from these similar compounds is the presence of the phenyl ring and the ester group. These functional groups confer unique chemical properties and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate

InChI

InChI=1S/C13H19NO2/c1-13(2,14)9-11-6-4-5-10(7-11)8-12(15)16-3/h4-7H,8-9,14H2,1-3H3

InChI Key

RCYZHVKXOFXZBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC(=C1)CC(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (154.5 g, 1.97 mol) was added to a solution of {3-[2-(2-chloro-acetylamino)-2-methyl-propyl]-phenyl}-acetic acid (preparation 48), (20 g, 0.66 mol) in methanol (350 mL) and the mixture was heated under reflux for 18 hours. The reaction mixture was then concentrated in vacuo to afford the title compound as a brown oil in 87% yield, 154.5 g. 1H NMR (300 MHz, CDCl3) δ: 7.22 (1H, m), 7.18-7.05 (3H, m), 3.71 (3H, s), 3.58 (2H, s), 2.62 (2H, s), 1.12 (6H, s) ppm; GCMS m/z 206 [M−H]−.
Quantity
154.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
87%

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